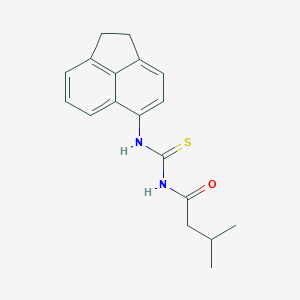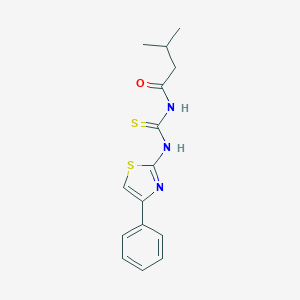![molecular formula C28H23N3O2S B399230 N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B399230.png)
N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide is a complex organic compound with a molecular formula of C28H23N3O2S and a molecular weight of 465.566 Da This compound is characterized by its unique structure, which includes a diphenylacetyl group, a carbonothioyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Diphenylacetyl Chloride: Diphenylacetic acid is reacted with thionyl chloride to form diphenylacetyl chloride.
Amidation Reaction: Diphenylacetyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form N-[4-(diphenylacetyl)amino]benzamide.
Thioamide Formation: The final step involves the reaction of N-[4-(diphenylacetyl)amino]benzamide with carbon disulfide and a suitable base to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparación Con Compuestos Similares
N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide can be compared with other similar compounds, such as:
N-(4-{[(Diphenylacetyl)carbamothioyl]amino}phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-{[(Diphenylacetyl)carbamothioyl]amino}phenyl)thiophenecarboxamide: Contains a thiophene ring instead of a benzene ring.
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C28H23N3O2S |
|---|---|
Peso molecular |
465.6g/mol |
Nombre IUPAC |
N-[4-[(2,2-diphenylacetyl)carbamothioylamino]phenyl]benzamide |
InChI |
InChI=1S/C28H23N3O2S/c32-26(22-14-8-3-9-15-22)29-23-16-18-24(19-17-23)30-28(34)31-27(33)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,25H,(H,29,32)(H2,30,31,33,34) |
Clave InChI |
KUQVYFNXFYQRLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbutanamide](/img/structure/B399147.png)
![3-methyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B399149.png)
![N-(3-methylbutanoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B399150.png)
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399151.png)

![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399154.png)
![N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399155.png)
![N-{[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbutanamide](/img/structure/B399156.png)
![3-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide](/img/structure/B399162.png)
![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide](/img/structure/B399165.png)

![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399168.png)

![ethyl 4-{[(hexanoylamino)carbothioyl]amino}benzoate](/img/structure/B399170.png)
